Aldometanib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aldometanib is a novel aldolase inhibitor that has garnered significant attention for its ability to activate lysosomal adenosine monophosphate-activated protein kinase (AMPK). This compound mimics glucose starvation, leading to various beneficial metabolic effects, including increased insulin sensitivity, lowered blood glucose levels, and decreased hepatic steatosis and fibrosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Aldometanib involves the inhibition of aldolase, a key enzyme in the glycolytic pathway. The specific synthetic routes and reaction conditions for this compound are proprietary and have been developed through extensive research and collaboration between various scientific teams .

Industrial Production Methods: Industrial production of this compound requires stringent control of reaction conditions to ensure the purity and efficacy of the compound. The process involves large-scale synthesis, purification, and quality control measures to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Aldometanib primarily undergoes inhibition reactions where it competes with fructose-1,6-bisphosphate for binding to aldolase at the lysosomal membrane . This inhibition leads to the activation of AMPK, which is a central regulator of energy homeostasis in cells .

Common Reagents and Conditions: The common reagents used in the synthesis and reactions involving this compound include various organic solvents and catalysts that facilitate the inhibition of aldolase . The conditions typically involve controlled temperatures and pH levels to ensure optimal activity and stability of the compound .

Major Products Formed: The major product formed from the reaction of this compound with aldolase is the activation of lysosomal AMPK, which subsequently leads to various downstream metabolic effects .

Applications De Recherche Scientifique

Aldometanib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of aldolase and its effects on metabolic pathways . In biology, this compound is utilized to investigate the role of AMPK in cellular energy homeostasis and its potential therapeutic applications . In medicine, this compound shows promise in treating metabolic diseases such as diabetes, obesity, and hepatic steatosis . Additionally, its potential to extend lifespan and improve overall health makes it a valuable compound for anti-aging research .

Mécanisme D'action

Aldometanib exerts its effects by inhibiting aldolase, preventing fructose-1,6-bisphosphate from binding to the enzyme at the lysosomal membrane . This inhibition activates lysosomal AMPK, which then phosphorylates and activates various downstream targets involved in energy homeostasis . The activation of AMPK leads to the switching off of ATP-consuming anabolic pathways and the switching on of ATP-generating catabolic pathways, thereby restoring cellular energy balance .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Metformin

- AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide)

- MK-8722

Uniqueness of Aldometanib: This compound is unique in its ability to specifically activate lysosomal AMPK without affecting other pools of AMPK in the cell . This targeted activation reduces the risk of side effects commonly associated with non-specific AMPK activators . Additionally, this compound’s mechanism of mimicking glucose starvation provides a novel approach to regulating metabolic pathways and treating metabolic diseases .

Propriétés

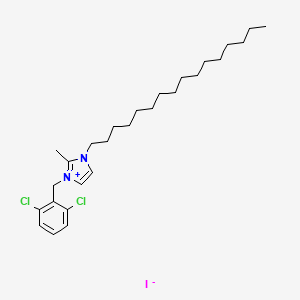

Formule moléculaire |

C27H43Cl2IN2 |

|---|---|

Poids moléculaire |

593.5 g/mol |

Nom IUPAC |

1-[(2,6-dichlorophenyl)methyl]-3-hexadecyl-2-methylimidazol-1-ium;iodide |

InChI |

InChI=1S/C27H43Cl2N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-30-21-22-31(24(30)2)23-25-26(28)18-17-19-27(25)29;/h17-19,21-22H,3-16,20,23H2,1-2H3;1H/q+1;/p-1 |

Clé InChI |

QGSVKLIYXRLMTB-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCCCCCCCCCCCN1C=C[N+](=C1C)CC2=C(C=CC=C2Cl)Cl.[I-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)